

# Application Notes: Synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

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## Compound of Interest

Compound Name: (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

Cat. No.: B151110

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## Introduction

**(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone**, with CAS number 915095-86-2, is a halogenated benzophenone derivative.[1] It serves as a crucial chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a key building block for Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, and is also an intermediate in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor for cancer treatment.[2][3][4] The structural integrity and purity of this intermediate are paramount for the successful and efficient synthesis of these medications.[3]

## Chemical Principle: Friedel-Crafts Acylation

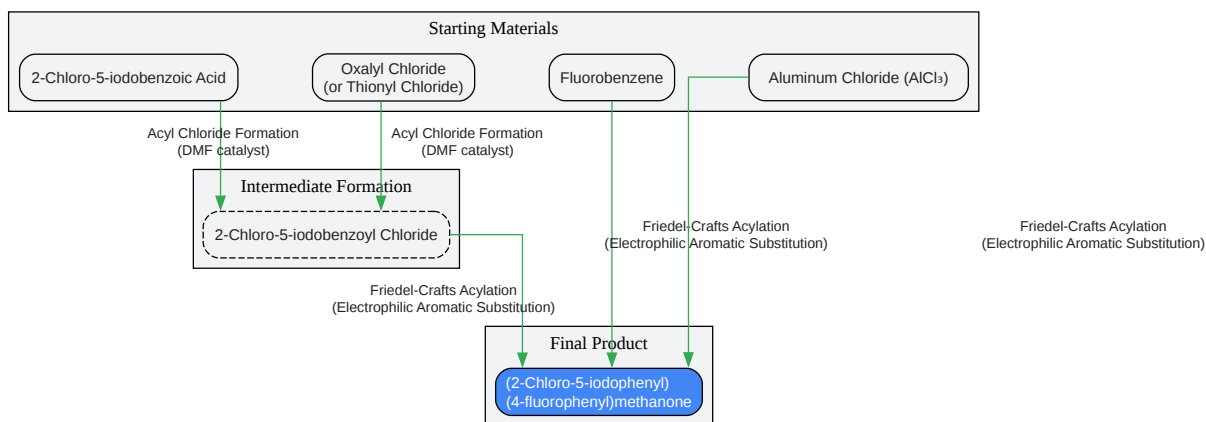
The most common and industrially applicable method for synthesizing **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** is the Friedel-Crafts acylation.[5] This reaction is a classic example of electrophilic aromatic substitution.[6] The synthesis involves two primary stages:

- **Formation of the Acylium Ion Electrophile:** The process begins with the conversion of 2-chloro-5-iodobenzoic acid into its more reactive acid chloride derivative, 2-chloro-5-iodobenzoyl chloride. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). [7][8] The acid chloride then reacts with a strong Lewis acid catalyst, like anhydrous aluminum trichloride (AlCl<sub>3</sub>), to generate a highly electrophilic acylium ion.[6][9]

- Electrophilic Attack and Aromatization: The electron-rich aromatic ring of fluorobenzene acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate (a sigma complex). The aromaticity is subsequently restored by the loss of a proton, yielding the final ketone product, **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone**.<sup>[9]</sup>

The resulting ketone is deactivated towards further acylation, which prevents polyacylation and allows for the synthesis of a monoacylated product.<sup>[6]</sup><sup>[10]</sup>

## Reaction Pathway



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Caption: Chemical synthesis pathway for **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone**.

## Experimental Protocols

This protocol details the synthesis of **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** via a two-step, one-pot Friedel-Crafts acylation reaction.

### Materials and Reagents

Reagent	Formula	Mol. Wt. (g/mol)	Amount (g)	Moles (mol)	Equiv.
2-Chloro-5-iodobenzoic acid	C <sub>7</sub> H <sub>4</sub> ClIO <sub>2</sub>	282.46	20.0	0.071	1.0
Oxalyl chloride (2.0 M in DCM)	(COCl) <sub>2</sub>	126.93	9.9 (in 39 mL)	0.078	1.1
N,N-Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09	~8 drops	catalytic	-
Fluorobenzene	C <sub>6</sub> H <sub>5</sub> F	96.10	7.1	0.074	1.04
Anhydrous Aluminum Chloride	AlCl <sub>3</sub>	133.34	9.9	0.074	1.04
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	As needed	-	-
Hydrochloric Acid (1 M)	HCl	36.46	As needed	-	-
Sodium Hydroxide (1 M)	NaOH	40.00	As needed	-	-
Anhydrous Sodium Sulfate	Na <sub>2</sub> SO <sub>4</sub>	142.04	As needed	-	-

## Equipment

- Round-bottom flask with a magnetic stirrer
- Addition funnel
- Reflux condenser
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware
- Column chromatography setup

## Procedure

### Step 1: Preparation of 2-Chloro-5-iodobenzoyl Chloride

- To a suspension of 2-chloro-5-iodobenzoic acid (20.0 g, 0.071 mol) in dichloromethane, add a 2.0 M solution of oxalyl chloride in dichloromethane (39 mL, 0.078 mol).<sup>[7][8]</sup>
- Add 8 drops of DMF as a catalyst. The addition of DMF initiates gas formation.<sup>[8]</sup>
- Stir the suspension at room temperature. The reaction mixture will gradually become a clear solution over approximately 3 hours.<sup>[7][8]</sup>
- Once the reaction is complete (indicated by the cessation of gas evolution and a clear solution), concentrate the mixture on a rotary evaporator to remove the solvent and excess oxalyl chloride.<sup>[7][8]</sup>
- Add 15 mL of fresh dichloromethane and evaporate again to ensure complete removal of residual reagents.<sup>[7]</sup>

### Step 2: Friedel-Crafts Acylation

- Dissolve the crude 2-chloro-5-iodobenzoyl chloride from Step 1 in 30 mL of dichloromethane and cool the flask in an ice bath to 0-5 °C.[7]
- Add fluorobenzene (7.1 g, 0.074 mol) to the cooled solution.[7]
- While maintaining the temperature below 5 °C, add anhydrous aluminum trichloride (9.9 g, 0.074 mol) in small portions.[7][8] The reaction is exothermic and careful temperature control is critical.
- After the addition is complete, continue stirring the reaction mixture at approximately 4 °C for 1 hour.[7]

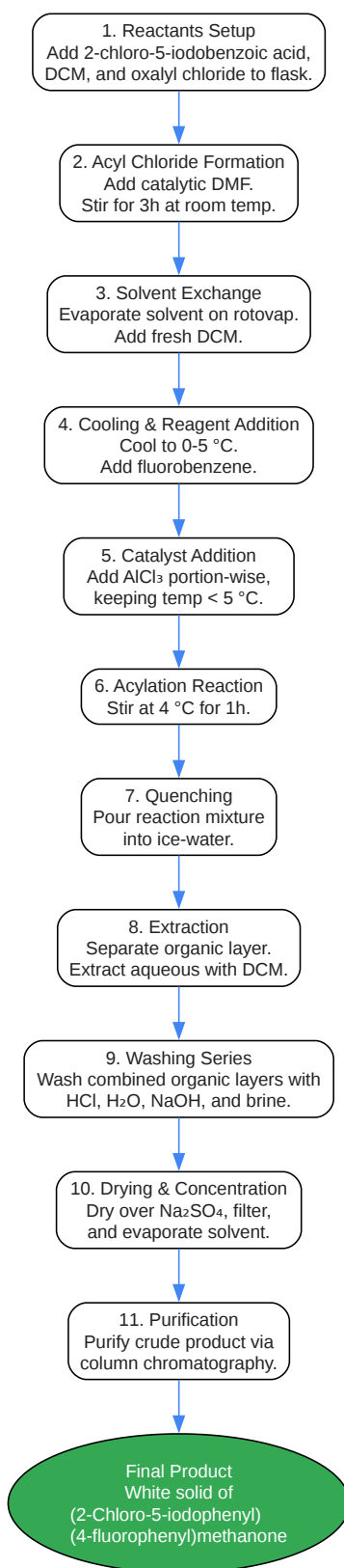
### Step 3: Work-up and Purification

- Carefully quench the reaction by slowly pouring the mixture into a beaker containing an ice-water mixture.[7][8]
- Transfer the quenched mixture to a separatory funnel. Separate the organic phase.
- Extract the aqueous phase with dichloromethane.[7]
- Combine all organic phases and wash sequentially with 1 M hydrochloric acid (twice), water (once), and 1 M sodium hydroxide solution (twice).[7][8]
- Perform a final wash with saturated sodium chloride (brine) solution.[7]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]
- Purify the crude oil via column chromatography to yield **(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone** as a white solid.[7]

### Expected Results

Property	Value
Product Name	(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Appearance	White solid[7]
Molecular Formula	C <sub>13</sub> H <sub>7</sub> ClFIO[7]
Molecular Weight	360.55 g/mol [7]
Melting Point	64-70 °C[3]
Typical Yield	~20.1 g (78.6%)[7]

## Experimental Workflow Visualization



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Caption: Step-by-step workflow for the synthesis and purification of the target compound.

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## References

- 1. CAS 915095-86-2: (2-Chloro-5-iodophenyl)(4-fluorophenyl)me... [cymitquimica.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. nbinno.com [nbinno.com]
- 4. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone CAS 915095-86-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]
- 8. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone synthesis - chemicalbook [chemicalbook.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
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